1-(4-Fluorobenzoyl)piperazine

Beschreibung

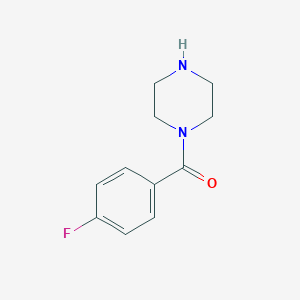

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITKVXMAEXNRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354399 | |

| Record name | 1-(4-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102391-98-0 | |

| Record name | 1-(4-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)(piperazin-1-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorobenzoyl Piperazine Derivatives

Strategies for the N-Acylation of Piperazine (B1678402) with 4-Fluorobenzoyl Moieties

The introduction of a 4-fluorobenzoyl group onto the piperazine core is a fundamental step in the synthesis of numerous biologically active molecules. Various strategies have been developed to achieve both mono- and di-acylation with efficiency and selectivity.

The selective mono-acylation of symmetrical diamines like piperazine presents a chemical challenge due to the potential for di-acylation. Traditional methods often rely on using a large excess of the diamine relative to the acylating agent to favor the formation of the mono-substituted product. lookchem.com However, this approach can be inefficient, especially when the diamine is a valuable starting material. lookchem.com

A common and straightforward method for synthesizing 1-(4-Fluorobenzoyl)piperazine involves the reaction of piperazine with 4-fluorobenzoyl chloride. In one conventional protocol, piperazine is dissolved in hydrochloric acid, and a solution of 4-fluorobenzoyl chloride in acetonitrile (B52724) is added dropwise. semanticscholar.org After stirring, the aqueous layer is extracted and then basified to yield the desired mono-acylated product. semanticscholar.org Another approach involves reacting 1-(4-chlorobenzhydryl)piperazine (B1679854) with 4-fluorobenzoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) at a low temperature, which also yields the corresponding mono-acylated derivative. nih.govmdpi.com

To overcome the limitations of traditional methods, optimized protocols have been developed. One simplified, one-pot procedure utilizes a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, which acts as an in-situ protecting group to prevent di-acylation. nih.gov This method avoids the need for conventional protecting groups, which require additional synthesis and deprotection steps. nih.govgoogle.com The reaction of the piperazine-1-ium cation with acylating agents, catalyzed by metal ions on polymeric resins, has been shown to produce a wide range of monosubstituted piperazines. nih.gov Furthermore, the use of specific acylating reagents, such as those derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine, allows for the direct and rapid synthesis of monoacylated piperazines from carboxylic acids under mild conditions. researchgate.net Ionic immobilization on a sulfonic acid-functionalized silica (B1680970) gel in a flow system has also been reported as an effective strategy for selective mono-acylation. lookchem.comcolab.ws

| Protocol | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional Method | Piperazine, 4-Fluorobenzoyl chloride, HCl | Aqueous/organic biphasic system, room temperature | Simple, readily available reagents | Potential for di-acylation, may require excess piperazine | semanticscholar.org |

| Triethylamine-Mediated Coupling | 1-(4-chlorobenzhydryl)piperazine, 4-Fluorobenzoyl chloride, Triethylamine | Dichloromethane, 0-5 °C to room temperature | Good yields for specific substituted piperazines | Requires a pre-functionalized piperazine | nih.gov |

| In-situ Protection | Piperazine monohydrochloride/monoacetate, Acylating agent | Heterogeneous catalysis (metal ions on resin), room or elevated temperature | One-pot, avoids traditional protecting groups | Requires catalyst preparation/purchase | nih.gov |

| Flow Chemistry | Piperazine, Acylating agent, Sulfonic acid functionalized silica gel | Flow system | High selectivity, suitable for continuous production | Requires specialized equipment | lookchem.com |

The synthesis of N,N'-disubstituted piperazine analogues, where both nitrogen atoms are functionalized, is also of significant interest. Symmetrically N,N'-diacylated piperazines can be prepared by reacting piperazine with a suitable benzoyl chloride derivative. nih.gov These symmetrically disubstituted compounds often exhibit interesting conformational behavior, such as the interconversion between syn (cis) and anti (trans) isomers due to the restricted rotation of the amide bonds. nih.gov

Unsymmetrically disubstituted piperazines, where the two nitrogen atoms bear different substituents, are also valuable synthetic targets. For instance, 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine can be synthesized by reacting 1-(4-nitrophenyl)piperazine (B103982) with 4-fluorobenzoyl chloride in the presence of a base like triethylamine in an anhydrous solvent. nih.gov This step-wise approach, starting with a mono-substituted piperazine, allows for the controlled introduction of different functional groups on each nitrogen atom. This strategy is widely employed in the creation of diverse chemical libraries for drug discovery. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized by reacting the key intermediate, 1-(4-chlorobenzhydryl)piperazine, with various benzoyl chlorides. nih.gov

Functionalization and Derivatization of the Piperazine Ring

Once the this compound core is assembled, further modifications of the piperazine ring can be undertaken to generate a diverse range of analogues with tailored properties.

The secondary amine of this compound is a versatile handle for introducing a wide array of substituents through alkylation reactions. This approach is central to diversity-oriented synthesis, enabling the rapid generation of compound libraries for screening. For example, 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine and 4-(3-azidopropyl)-1-(4-fluorobenzoyl)piperazine have been synthesized by reacting this compound with but-3-yn-1-yl tosylate and 3-azidopropyl tosylate, respectively, in the presence of triethylamine. semanticscholar.org These functionalized derivatives can then be used in bioorthogonal labeling reactions such as the Huisgen-click reaction or the traceless Staudinger ligation. researchgate.net

The this compound moiety is often incorporated into larger, hybrid molecular architectures to combine the pharmacological properties of different pharmacophores. This strategy has been successfully employed in the development of novel anticancer agents and other therapeutic candidates.

For instance, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were synthesized, where the final step involved the nucleophilic acyl substitution of a piperazinylquinoline intermediate with various substituted benzoyl chlorides, including 4-fluorobenzoyl chloride. nih.gov Similarly, new 1,2-benzothiazine derivatives have been prepared by alkylating the benzothiazine core with intermediates like 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine. nih.gov Other examples include the synthesis of 1-(3,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)piperazine-2,5-dione and 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo [1,5-a]pyridine, which showcase the versatility of the this compound scaffold in constructing complex molecules. nih.govconsensus.app

| Hybrid Molecule Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Quinoline-Piperazine Hybrids | N-acylation of a piperazinylquinoline intermediate with 4-fluorobenzoyl chloride | Anticancer agents | nih.gov |

| Benzothiazine-Piperazine Hybrids | Alkylation of a 1,2-benzothiazine derivative with a chloroacetylated fluorophenylpiperazine | Anticancer agents | nih.gov |

| Piperazine-2,5-dione Derivatives | Acylation of a substituted piperazine-2,5-dione with 4-fluorobenzoyl chloride | Antioxidants | nih.gov |

| Pyrazolopyridine-Piperazine Hybrids | Reductive amination, amide hydrolysis, and N-alkylation | Dopamine (B1211576) D4 receptor ligands | consensus.app |

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the this compound structure is of great interest for the development of PET imaging agents. These radiolabeled compounds can be used to visualize and quantify biological processes in vivo. The 4-fluorobenzoyl group is particularly amenable to radiolabeling with [¹⁸F]fluoride.

While direct radiolabeling of this compound itself is a key application, the synthesis of precursors for this radiolabeling is a critical first step. For example, nitro-substituted benzoylpiperazines have been synthesized and subsequently reacted with [¹⁸F]F⁻ as a proof-of-concept for future labeling purposes. semanticscholar.orgresearchgate.net The development of new building blocks for specific and bioorthogonal labeling is of high importance in this field. semanticscholar.org The synthesis of these non-radioactive precursors involves similar acylation and functionalization reactions as described in the preceding sections, with the key difference being the incorporation of a suitable leaving group (like a nitro group) that can be displaced by [¹⁸F]fluoride in the final radiolabeling step.

Conformational Analysis and Stereodynamics in Solution

The solution-state conformational behavior of this compound and its derivatives is governed by two primary dynamic processes: the restricted rotation about the amide C–N bond and the inversion of the piperazine ring. rsc.orgnih.gov These dynamic phenomena are readily investigated using dynamic nuclear magnetic resonance (NMR) spectroscopy, which allows for the elucidation of the energy barriers associated with these conformational interchanges. beilstein-journals.org

The amide bond in this compound exhibits partial double bond character due to resonance, which hinders free rotation around the C–N axis. nih.gov This restricted rotation leads to the existence of two distinct rotational conformers, often referred to as rotamers. nih.gov On the NMR timescale at ambient temperatures, this results in the observation of separate signals for the piperazine protons, which are chemically non-equivalent in the different conformational states. nih.govrsc.org

As the temperature is increased, the rate of rotation around the amide bond increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the interconverting protons broaden and merge into a single averaged signal. libretexts.org By analyzing the NMR spectra at different temperatures, particularly at the coalescence point, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This value represents the energy required to overcome the rotational hindrance. nih.gov

In addition to the amide bond rotation, the piperazine ring itself is not static and undergoes a chair-to-chair interconversion. rsc.org This ring inversion also has an associated energy barrier and can be observed as a separate dynamic process by NMR, often with its own distinct coalescence temperature. rsc.orgnih.gov For mono-N-benzoylated piperazines, this leads to two observable coalescence points: one for the amide bond rotation and another for the piperazine ring inversion at the amine site. rsc.org Studies on a series of para-substituted 1-benzoylpiperazine (B87115) derivatives have provided quantitative data on these rotational barriers.

The following table presents the dynamic NMR data for the amide bond rotation in a series of 1-(4-substituted-benzoyl)piperazines, including the fluoro derivative, measured in DMSO-d6.

| Compound | Substituent (R) | Tc (K) | Δν (Hz) | kc (s-1) | ΔG‡ (kJ mol-1) |

|---|---|---|---|---|---|

| 1-(4-Methylbenzoyl)piperazine | -CH3 | 308 | 40.5 | 90.0 | 64.6 |

| This compound | -F | 313 | 43.5 | 96.6 | 65.5 |

| 1-(4-Chlorobenzoyl)piperazine | -Cl | 313 | 44.0 | 97.7 | 65.5 |

| 1-(4-Bromobenzoyl)piperazine | -Br | 313 | 43.0 | 95.5 | 65.6 |

| 1-(4-Iodobenzoyl)piperazine | -I | 313 | 42.5 | 94.4 | 65.6 |

| 1-(4-Nitrobenzoyl)piperazine | -NO2 | 323 | 49.5 | 110.0 | 66.7 |

Similarly, the energy barriers for the piperazine ring inversion at the free amine site have been determined for the same series of compounds.

| Compound | Substituent (R) | Tc (K) | Δν (Hz) | kc (s-1) | ΔG‡ (kJ mol-1) |

|---|---|---|---|---|---|

| 1-(4-Methylbenzoyl)piperazine | -CH3 | 293 | 133.5 | 296.5 | 59.1 |

| This compound | -F | 298 | 142.0 | 315.4 | 60.0 |

| 1-(4-Chlorobenzoyl)piperazine | -Cl | 303 | 146.0 | 324.3 | 60.8 |

| 1-(4-Bromobenzoyl)piperazine | -Br | 303 | 146.5 | 325.4 | 60.8 |

| 1-(4-Iodobenzoyl)piperazine | -I | 303 | 147.0 | 326.5 | 60.8 |

| 1-(4-Nitrobenzoyl)piperazine | -NO2 | 313 | 157.6 | 350.1 | 62.4 |

Substituents on the benzoyl moiety of 1-benzoylpiperazine derivatives exert a discernible electronic influence on both the amide bond rotational barrier and the piperazine ring inversion barrier. rsc.org This effect can be systematically analyzed by correlating the free energies of activation (ΔG‡) with Hammett substituent constants (σ). rsc.org

For the amide bond rotation, electron-withdrawing groups, such as the fluoro and nitro groups, increase the rotational barrier. rsc.org This is because these groups enhance the polarization of the amide bond, increasing its double bond character and thus making rotation more difficult. researchgate.net Conversely, electron-donating groups, like a methyl group, slightly lower this barrier. rsc.org The data for this compound (ΔG‡ = 65.5 kJ mol-1) fits this trend, showing a higher rotational barrier compared to the methyl-substituted analogue (ΔG‡ = 64.6 kJ mol-1) and a lower barrier than the strongly withdrawing nitro-substituted compound (ΔG‡ = 66.7 kJ mol-1). rsc.org

A similar trend is observed for the piperazine ring inversion. Electron-withdrawing substituents on the benzoyl ring lead to an increase in the energy barrier for the chair-to-chair interconversion. rsc.org The strengthened zwitterionic character of the amide bond, induced by these substituents, results in a reduced conformational flexibility of the piperazine ring, thus requiring more energy for the ring to invert. rsc.org The free activation enthalpy for the ring inversion of this compound (ΔG‡ = 60.0 kJ mol-1) is higher than that of the methyl-substituted derivative (ΔG‡ = 59.1 kJ mol-1) and lower than that of the nitro-substituted derivative (ΔG‡ = 62.4 kJ mol-1), which is consistent with the electronic properties of the fluorine substituent. rsc.org These systematic investigations highlight that the electronic nature of substituents on the aroyl group significantly modulates the dynamic conformational behavior and flexibility of the piperazine ring system in solution. rsc.org

Pharmacological Activities and Biological Target Engagement of 1 4 Fluorobenzoyl Piperazine Analogues

Evaluation of Anticancer Potential

The piperazine (B1678402) scaffold is a recognized pharmacophore in the development of anticancer agents. mdpi.com Analogues of 1-(4-Fluorobenzoyl)piperazine have demonstrated notable potential in this therapeutic area through their cytotoxic effects on various cancer cell lines and their ability to interfere with critical cellular processes required for tumor growth.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-fluoro analogue, have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. mdpi.comnih.gov These compounds exhibited significant cell growth inhibitory activity, with a 50% growth inhibition (GI₅₀) observed at micromolar concentrations across multiple carcinoma types. mdpi.comresearchgate.net

The cytotoxic effects were systematically tested against cell lines derived from liver, breast, colon, gastric, and endometrial cancers. mdpi.comnih.gov For instance, the compound 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (referred to as 5b in a study) showed potent cytotoxicity. mdpi.com The evaluations were conducted using the sulphorhodamine B (SRB) assay. mdpi.comresearchgate.net The broad-spectrum activity highlights the potential of this chemical class as a foundation for novel anticancer drugs. mdpi.com

The research confirmed cytotoxic effects against a wide array of cell lines, including:

Liver Cancer: HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B. mdpi.comnih.govresearchgate.net

Breast Cancer: MCF7, BT20, T47D, CAMA-1. mdpi.comnih.govresearchgate.net Other studies have also confirmed the activity of piperazine derivatives against breast cancer cell lines like MDA-MB468. nih.gov

Colon Cancer: HCT-116. mdpi.comnih.govresearchgate.net

Gastric Cancer: KATO-3. mdpi.comnih.govresearchgate.net

Endometrial Cancer: MFE-296. mdpi.comnih.govresearchgate.net

The table below summarizes the 50% growth inhibition (GI₅₀) values for a representative analogue, 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, across various cancer cell lines.

Table 1: Cytotoxicity (GI₅₀ in µM) of a this compound Analogue

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| HUH7 | Liver Carcinoma | 3.53 |

| FOCUS | Liver Carcinoma | 5.33 |

| MAHLAVU | Liver Carcinoma | 2.92 |

| HEPG2 | Liver Carcinoma | 6.75 |

| HEP3B | Liver Carcinoma | 5.09 |

| MCF7 | Breast Carcinoma | 4.88 |

| BT20 | Breast Carcinoma | 4.67 |

| T47D | Breast Carcinoma | 2.50 |

| CAMA-1 | Breast Carcinoma | 6.64 |

| HCT116 | Colon Carcinoma | 3.61 |

| KATO-3 | Gastric Carcinoma | 5.51 |

| MFE-296 | Endometrial Carcinoma | 3.39 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.com

The anticancer effects of piperazine analogues are not limited to cytotoxicity but also involve specific mechanisms that disrupt cancer cell proliferation and survival.

Apoptosis Induction: A prominent mechanism for piperazine-containing compounds is the direct induction of apoptosis, or programmed cell death, in tumor cells. nih.gov Studies on novel piperazine derivatives have shown they can trigger the intrinsic apoptosis pathway in human liver cancer cells. nih.gov This is evidenced by a significant decrease in the mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the subsequent activation of caspases 3/7 and 9. nih.gov Other research has also shown that newly designed piperazine derivatives can induce apoptosis in cancer cells. nih.gov

Cell Cycle Inhibition: Interference with the cell cycle is another key antiproliferative strategy. Certain colchicine (B1669291) analogues that disrupt microtubules have been shown to arrest cells in the G2-M phase of the cell cycle, which precedes the onset of apoptosis. nih.gov This cell cycle arrest is a direct consequence of microtubule inhibition. nih.gov

Microtubule Synthesis Interference: Some compounds achieve their anticancer effects by disrupting microtubule integrity. nih.gov For example, certain agents can cause rapid microtubule disassembly, leading to cell cycle arrest and subsequent apoptosis. nih.gov The reversibility of this effect has been noted with some compounds; upon removal of the agent, microtubule repolymerization and restoration of the normal cell cycle can occur if the cell has not yet committed to apoptosis. nih.gov

Neuropharmacological Investigations

Analogues of this compound have been a major focus of neuropharmacological research due to their ability to interact with various receptors and neurotransmitter systems in the brain. The piperazine scaffold is a structural element found in compounds developed for numerous therapeutic applications, including as antidepressants and antipsychotics. nih.gov

The 1-(4-Fluorobenzoyl) moiety, particularly when attached to a piperidine (B6355638) or piperazine ring, is a critical pharmacophore for binding to serotonin (B10506) (5-HT) receptors. mdpi.com This structural feature is found in drugs targeting the serotoninergic system for the treatment of neuropsychiatric diseases. mdpi.com

Research has shown that the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the ligand's orientation and anchorage at the 5-HT₂A receptor. mdpi.com Arylpiperazine derivatives have been specifically investigated for their affinity for various serotonin receptor subtypes. One such derivative of salicylamide (B354443) showed high affinity for 5-HT₁A receptors, moderate affinity for 5-HT₇ receptors, and weak affinity for 5-HT₂A receptors. nih.gov The blockade of 5-HT₂A receptors is a known mechanism for improving symptoms of depression, anxiety, and schizophrenia. nih.gov Furthermore, antagonists of the 5-HT₇ receptor may possess antidepressant and antipsychotic properties. nih.gov

There is growing interest in developing dual-acting compounds that target multiple receptors to treat complex conditions like neuropathic pain. nih.govacs.org Recent studies have revealed that some histamine (B1213489) H₃ (H₃R) receptor antagonists also possess a high affinity for sigma-1 (σ₁) receptors. nih.govnih.gov This dual antagonism is a promising avenue for developing new antinociceptive (pain-relieving) therapies. nih.govacs.org

In structure-activity relationship studies comparing piperidine and piperazine derivatives, the nature of this basic ring was found to be a critical element for dual H₃/σ₁ receptor activity. nih.govnih.gov For one pair of compounds differing only in this ring, the piperazine derivative (compound 4) had a high affinity for the human H₃ receptor (Kᵢ = 3.17 nM) but a much lower affinity for the σ₁ receptor (Kᵢ = 1531 nM). nih.govnih.gov In contrast, its piperidine counterpart (compound 5) maintained a high affinity for the H₃ receptor (Kᵢ = 7.70 nM) while gaining a very high affinity for the σ₁ receptor (Kᵢ = 3.64 nM). nih.govnih.gov This suggests that while piperazine derivatives can be potent H₃R ligands, the piperidine moiety may be more favorable for achieving dual H₃/σ₁ receptor antagonism. nih.govnih.gov The development of sigma-1 receptor antagonists is considered a key strategy for treating neuropathic pain. mdpi.com

Table 2: Comparative Receptor Binding Affinities (Kᵢ in nM) of Piperazine vs. Piperidine Analogues

| Compound | Basic Moiety | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Data sourced from a study on histamine H3 and sigma-1 receptor antagonists. nih.govnih.gov

The therapeutic effects of many centrally-acting drugs stem from their ability to modulate key neurotransmitter systems. Piperazine derivatives have shown potential as antipsychotic, antidepressant, and anxiolytic agents through these mechanisms. nih.gov

Antipsychotic Potential: Atypical antipsychotic drugs often exert their effects through a multimodal mechanism involving dopamine (B1211576) and serotonin systems. mdpi.com The psychotic symptoms of schizophrenia are linked to increased excitability of dopamine neurons in the mesencephalon. nih.gov Research on arylpiperazine derivatives of salicylamide has demonstrated antipsychotic-like activity in animal models, which is attributed to their antagonist properties at dopamine D₂ and serotonin 5-HT₂A receptors. nih.gov

Antidepressant and Anxiolytic Potential: The same multimodal receptor profile contributes to antidepressant and anxiolytic effects. nih.gov A novel salicylamide derivative with an arylpiperazine moiety exhibited antidepressant-like properties in the tail suspension test and anxiolytic-like effects in the four-plate and marble-burying tests in mice. nih.gov These effects are linked to its antagonist activity at 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors. nih.gov The piperazine ring itself is considered a key substructure in the development of new antidepressants. nih.gov

Antimicrobial and Anti-inflammatory Efficacy

Analogues of this compound have been investigated for their potential as both antimicrobial and anti-inflammatory agents.

Certain piperazine derivatives have demonstrated notable antibacterial activity. For instance, a series of novel indole-piperazine derivatives showed moderate to good efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). bohrium.com Some compounds within this series exhibited superior in vitro activity against S. aureus and MRSA when compared to gentamicin. bohrium.com Similarly, piperazine-substituted chalcone (B49325) sulphonamides have been identified as potential antibacterial agents, with some derivatives showing good activity against Bacillus subtilis. grafiati.com The incorporation of a piperazine group is considered an attractive strategy in developing agents against various microbes, including Leishmania species. researchgate.net

In the realm of anti-inflammatory action, derivatives of 1,2-benzothiazine containing a piperazine moiety have been synthesized and evaluated. mdpi.com The anti-inflammatory properties of these compounds are a key area of investigation. Additionally, some derivatives of isoindoline-1,3-dione, which also incorporate a piperazine structure, are noted for their potential anti-inflammatory effects. grafiati.com Ex vivo studies on certain piperazine hybrids have shown a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) mRNA levels in brain homogenates, indicating anti-inflammatory potential in the context of neuroinflammation. researchgate.net

Enzyme Inhibition Profiles

The this compound scaffold is a constituent of various molecules designed to inhibit specific enzymes implicated in a range of diseases.

Topoisomerase IIα Inhibition

Derivatives incorporating the piperazine structure have been designed as potential inhibitors of topoisomerase II (Topo II), a critical enzyme in cancer therapy. researchgate.netnih.gov The rational design of these compounds often involves introducing substituted phenylpiperazines into other scaffolds, such as 1,2-benzothiazine, to target Topo II. researchgate.netnih.gov Molecular docking studies suggest that these compounds can bind to the DNA-Topo II complex. researchgate.netnih.gov For example, a compound identified as BS230, which contains a dichlorophenyl-piperazinyl group, demonstrated significant cytotoxic activity against breast cancer cell lines and was shown through computational models to bind to the DNA-Topo IIα complex. nih.gov Acridone derivatives bearing a 4-fluorobenzoyl)piperazinyl moiety have also been synthesized and are recognized for their interaction with molecular targets like topoisomerases. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) and β-secretase-1 Inhibition for Neurodegenerative Disorders

The piperazine nucleus is a common feature in multitarget-directed ligands developed for Alzheimer's disease, which often aim to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE1). researchgate.netrsc.orgnih.gov

Several studies have synthesized and evaluated piperazine derivatives for their cholinesterase inhibitory activity. researchgate.netnih.gov For instance, hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol with piperazine showed inhibitory potential against human AChE (hAChE), human BChE (hBChE), and human BACE-1 (hBACE-1). researchgate.net Certain compounds in this class demonstrated hAChE and hBACE-1 inhibition comparable to the standard drug donepezil. researchgate.net Similarly, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been screened for their efficacy as AChE inhibitors. nih.gov Computational studies are frequently employed to predict the inhibitory activities of various compounds, including those derived from natural sources, against these key enzymes in neurodegenerative diseases. nih.gov

Transglutaminase 2 Inhibition Studies

The N,N'-unsymmetrically substituted piperazine structural element is found in inhibitors of transglutaminase 2 (TGase 2). rsc.org TGase 2 is an enzyme implicated in various diseases, and its inhibition is a therapeutic goal. ximbio.com Specific irreversible covalent inhibitors of TGase 2 have been developed that lock the enzyme in its 'open' conformation, thereby abolishing its GTP-binding activity, which is crucial for the survival of some cancer cell lines. ximbio.com NMR-based investigations have been conducted on acyl-functionalized piperazines, including potential TGase 2 inhibitors, to study their conformational behavior in solution, which is relevant to their binding and inhibitory activity. rsc.orgnih.govresearchgate.net

Antioxidant Activity and Pathways (e.g., IL-6/Nrf2 Loop Pathway)

Analogues of piperazine have been explored for their antioxidant properties. A notable study focused on novel 1,4-disubstituted piperazine-2,5-dione derivatives, which were evaluated for their ability to protect against H₂O₂-induced oxidative injury. mdpi.comnih.gov

The mechanism of action for some of these compounds involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. frontiersin.orgfrontiersin.orgopenneurologyjournal.com One particularly effective compound, designated 9r, was found to decrease the production of reactive oxygen species (ROS) and stabilize the mitochondrial membrane potential to prevent cell apoptosis. mdpi.comnih.gov Further investigation revealed that this compound promoted cell survival through a positive-feedback loop involving IL-6 and Nrf2. mdpi.comnih.gov Under oxidative stress, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of antioxidant enzymes and cytokines like IL-6. mdpi.com

In Vitro and In Vivo Methodologies for Biological Evaluation

A variety of standard methodologies are employed to assess the biological activities of this compound analogues.

In Vitro Methods:

Antimicrobial and Antiparasitic Assays: The minimum inhibitory concentration (MIC) is determined using methods like broth microdilution to assess antibacterial activity against various strains. bohrium.comgrafiati.com For antileishmanial activity, luciferase assays are used to screen against promastigote and amastigote forms of Leishmania. researchgate.net

Enzyme Inhibition Assays: Cholinesterase inhibition is commonly measured using Ellman's method. rsc.org For other enzymes like Topoisomerase II, DPP-IV, and HDACs, specific enzymatic assays are used to determine IC₅₀ values. nih.govnih.govmdpi.com Fluorescence-based binding assays can also validate enzyme inhibition results. nih.gov

Cell-Based Assays: Cytotoxicity and antiproliferative effects are evaluated in cancer and normal cell lines using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) or sulphorhodamine B (SRB) assays. mdpi.commdpi.com Apoptosis can be measured via flow cytometry. mdpi.commdpi.com

Antioxidant Assays: The ability to protect cells from oxidative stress (e.g., H₂O₂-induced) is assessed by measuring cell viability and ROS levels. mdpi.comnih.gov

Mechanistic Studies: Western blotting is used to analyze the expression levels of specific proteins (e.g., BACE-1, tau protein, Nrf2) to elucidate mechanisms of action. researchgate.netmdpi.com Molecular docking and molecular dynamics simulations are computational tools used to predict and analyze the binding interactions between the compounds and their target enzymes. researchgate.netresearchgate.netmdpi.com

In Vivo Methods:

Animal Models of Disease: To evaluate efficacy in a living organism, various animal models are used. For neurodegenerative diseases, scopolamine- or Aβ-induced mouse models are employed to assess the restoration of learning and memory. researchgate.net For parasitic infections like leishmaniasis, infected BALB/c mice or golden hamsters are used to assess the reduction in organ parasite burden. researchgate.net Diabetes is studied using streptozotocin-induced diabetic mice to measure decreases in blood glucose levels. nih.gov

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds are often evaluated in animal models to assess their druggability. bohrium.comacs.org

Cell-Based Assays and Growth Inhibition Experiments

Analogues of this compound have been the subject of numerous cell-based investigations to determine their potential as therapeutic agents, particularly in oncology. A notable series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic effects across a wide array of human cancer cell lines. mdpi.comnih.gov These compounds were evaluated using sulphorhodamine B (SRB) assays, revealing growth inhibition at micromolar concentrations. mdpi.com

The cytotoxic activity was tested against cell lines derived from various cancers, including liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. mdpi.comnih.gov The analogue containing the 4-fluorobenzoyl moiety, designated as compound 5b , showed potent growth inhibition across multiple cell lines. mdpi.com For instance, compounds 5a , 5b , and 5c exhibited lower GI₅₀ (50% growth inhibition) values compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) in certain cell lines. mdpi.com

Table 1: Growth Inhibition (GI₅₀) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogues in Human Cancer Cell Lines (µM)

| Compound | Substituent | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) | FOCUS (Liver) | T47D (Breast) |

|---|---|---|---|---|---|---|

| 5a | 4-Methylbenzoyl | 1.83 | 1.22 | 1.86 | 0.44 | 1.67 |

| 5b | 4-Fluorobenzoyl | 2.01 | 3.52 | 2.09 | 2.08 | 3.58 |

| 5g | 2,4-Difluorobenzoyl | 2.11 | 2.01 | 2.14 | 1.91 | 0.85 |

Data sourced from a study on the cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.comresearchgate.net

Further investigation into the cytotoxic dynamics using a real-time cell electronic sensing assay revealed that a promising analogue, compound 5a , induced a time-dependent and irreversible growth-inhibitory effect after 24 hours of treatment, particularly on the HUH7 liver cancer cell line at its GI₁₀₀ concentration. researchgate.net

Other related structures have also shown significant biological activity. A conjugate incorporating 1-bis(4-fluorophenyl)methyl piperazine demonstrated noteworthy antiproliferative effects against non-small cell lung cancer cell lines, with a GI₅₀ value of 1.35 µM against the HOP-92 cell line. grafiati.com In a different context, analogues based on a 4-(4-fluorobenzyl)piperazin-1-yl fragment were identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The most effective of these, compound 25 , showed no significant cytotoxicity and exhibited anti-melanogenic properties in B16F10 melanoma cells. nih.gov

Receptor Binding and Functional Assays

The this compound scaffold and its analogues are pharmacologically active due to their ability to bind to various biological receptors. Research has highlighted their engagement with cannabinoid, serotonin, and dopamine receptors, among others.

A benzhydryl piperazine analogue, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) , was identified as a novel cannabinoid receptor 1 (CB1) inverse agonist. nih.gov This compound binds to the CB1 receptor with a Ki value of 220 nM and displays selectivity over the cannabinoid receptor 2 (CB2). nih.gov Functional assays measuring guanosine (B1672433) 5′-O-(3-thio)triphosphate (GTPγS) binding confirmed its efficacy in antagonizing the basal G protein coupling activity of the CB1 receptor, consistent with inverse agonist behavior. nih.gov

The structurally related 4-(p-fluorobenzoyl)piperidine fragment, considered a constrained butyrophenone (B1668137) pharmacophore, is crucial for ligand orientation and binding at the serotonin 5-HT₂A receptor. mdpi.com Analogues containing this moiety have been evaluated for their affinity at various serotoninergic and dopaminergic receptors. For example, compound 35 , which features a 4-(p-fluorobenzoyl)piperidine structure, showed a notable affinity for 5-HT₂A, D₁, D₂, and D₄ receptors. mdpi.com Functional assays confirmed that related compounds act as potent antagonists at 5-HT₇ and 5-HT₂A receptors. mdpi.com

Table 2: Receptor Binding Affinity of Selected Analogues

| Compound | Target Receptor | Binding Affinity | Functional Activity |

|---|---|---|---|

| LDK1229 | Cannabinoid CB1 | Ki = 220 nM | Inverse Agonist |

| Compound 31 | Serotonin 5-HT₂A | IC₅₀ = 1.1 nM | Ligand |

| Compound 33 | Serotonin 5-HT₂A | IC₅₀ = 2.4 nM | Ligand |

| Compound 63 | Serotonin 5-HT₇ | Ki = 2 nM | Partial Antagonist |

| Compound 64 | Serotonin 5-HT₇ | Ki = 2 nM | Full Antagonist |

Data sourced from studies on cannabinoid receptor inverse agonists and benzoylpiperidine derivatives. nih.govmdpi.com

Furthermore, other piperazine derivatives have been identified as high-affinity antagonists for histamine H₃ and sigma-1 receptors, suggesting a potential for dual-target activity. acs.org

Preclinical Animal Models for Efficacy Assessment

While extensive data from preclinical animal models for the direct efficacy of this compound are not widely available in the reviewed literature, studies on closely related analogues provide some insight into their potential in vivo effects. The translation from cell-based assays and receptor binding to whole-animal efficacy is a critical step in drug development.

Piperazine derivatives that were identified as dual-acting histamine H₃ and sigma-1 receptor antagonists have demonstrated promising antinociceptive (pain-relieving) activity in in vivo models. acs.org This suggests a potential therapeutic application for pain management.

In the context of neuropsychiatric disorders, a benzoylpiperidine analogue, compound 75 , was evaluated in a chronic phencyclidine (PCP)-induced schizophrenia-like animal model. mdpi.com The compound was reported to significantly improve cognitive deficits in this model. mdpi.com However, the efficacy of this specific compound was limited by its poor ability to cross the blood-brain barrier. mdpi.com These examples underscore the potential of the broader class of compounds in preclinical models, although specific efficacy studies for this compound itself remain a subject for further investigation.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Structural Determinants for Potency and Selectivity

The biological activity of compounds featuring the 1-(4-fluorobenzoyl)piperazine motif is not dictated by a single feature but rather by the interplay of its constituent parts. Research has shown that the core heterocyclic ring, the 4-fluorobenzoyl group, and the substituent on the second piperazine (B1678402) nitrogen are all critical determinants of potency and selectivity. nih.gov

The central ring itself is a key element. In studies comparing compounds with different heterocyclic cores, the choice between a piperazine and a piperidine (B6355638) ring can dramatically influence receptor affinity. For instance, in one series of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperidine core with a piperazine resulted in a significant decrease in affinity for the σ1 receptor, highlighting the piperidine ring as a critical structural feature for dual activity in that specific chemical series. nih.gov

The Influence of the 4-Fluorobenzoyl Moiety on Receptor Binding and Enzyme Inhibition

The 4-fluorobenzoyl moiety is a recurring structural motif in many biologically active compounds and is often considered crucial for their activity. mdpi.com Its contribution to receptor binding and enzyme inhibition is multifaceted, involving specific steric and electronic interactions.

This group is often essential for the proper anchoring or orientation of the ligand within the binding site of a receptor. mdpi.com For example, in the CXCR4 receptor, the 4-fluorobenzoyl group of the antagonist motixafortide (B606204) establishes aromatic interactions with key residues, playing a central role in stabilizing the receptor in an inactive conformation. mdpi.com Similarly, the 4-(p-fluorobenzoyl)piperidine fragment is considered vital for ligand anchorage at the 5-HT2A serotonin (B10506) receptor. mdpi.com The electrophilic nature of the fluorobenzoyl group may also facilitate covalent binding to nucleophilic sites on enzymes, suggesting potential for kinase or protease inhibition.

The fluorine atom at the para-position is particularly significant. Its presence can enhance the electron-withdrawing properties of the pharmacophore, which has been linked to increased anti-inflammatory activity in certain compound series. mdpi.com However, the contribution of the 4-fluorobenzoyl group is target-dependent. While often beneficial, it can also be detrimental to binding. In a series of bipiperidinyl ligands for sigma receptors, the presence of a carbonyl group in the 4-fluorobenzoyl moiety, as opposed to a methylene (B1212753) group in a 4-fluorobenzyl substituent, led to a dramatic decrease in σ1 receptor affinity. google.com This suggests the rigidity imparted by the carbonyl group may prevent optimal interaction with the σ1 receptor binding site. google.com

| Target | Influence of 4-Fluorobenzoyl Moiety | Reference |

|---|---|---|

| 5-HT2A Receptor | Crucial for anchorage and orientation of the ligand. | mdpi.com |

| CXCR4 Receptor | Plays a central role in maintaining an inactive receptor conformation through aromatic interactions. | mdpi.com |

| Sigma-1 (σ1) Receptor | The carbonyl group of the benzoyl moiety significantly reduces binding affinity compared to a benzyl (B1604629) equivalent. | google.com |

| Enzymes (General) | The moiety's electrophilicity may facilitate covalent binding to nucleophilic sites, suggesting potential as an enzyme inhibitor. |

Impact of N-Substitutions on Piperazine Ring on Biological Profile

The substituent attached to the second nitrogen atom of the piperazine ring (N4) plays a pivotal role in defining the compound's biological profile, including its potency and selectivity. mdpi.com Varying this substituent is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

The nature, size, and electronic properties of the N-substituent can dramatically influence biological activity. For example, in a series of P2X7 receptor antagonists, the substituent on the phenyl ring tethered to the piperazine nitrogen was critical. nih.gov A fluorine atom at the para-position of this phenyl ring yielded the most potent compound, while moving the fluorine to the ortho-position or replacing it with other halogens like chlorine or iodine resulted in a significant drop in potency. nih.gov

The steric bulk of the N-substituent is also a key factor. In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the introduction of a bulky biphenyl (B1667301) moiety on the benzoyl group led to reduced inhibitory activity against most tested carcinoma cell lines, suggesting that excessive bulk can hinder effective binding. mdpi.com Conversely, specific substitutions can confer high affinity and selectivity for certain targets. For instance, a derivative featuring a bis(4-fluorophenyl)methyl piperazine moiety demonstrated high affinity and selectivity for the 5-HT2C receptor. nih.gov These findings illustrate that careful selection of the N-substituent is essential for tuning the molecule's interaction with its intended biological target.

| N-Substituent Modification | Observed Impact on Biological Profile | Target/Context | Reference |

|---|---|---|---|

| Substitution on N-aryl ring (p-Fluoro vs. o-Fluoro) | Para-fluoro substitution resulted in the highest potency; ortho-fluoro substitution reduced potency 3-fold. | P2X7 Receptor | nih.gov |

| Substitution on N-aryl ring (p-Fluoro vs. p-Chloro/p-Iodo) | Replacement of para-fluoro with other halogens (Cl, I) dramatically decreased activity. | P2X7 Receptor | nih.gov |

| Introduction of a bulky biphenyl group | Decreased inhibitory activity. | Cancer Cell Lines | mdpi.com |

| bis(4-fluorophenyl)methyl group | Conferred high affinity and selectivity. | 5-HT2C Receptor | nih.gov |

Lead Optimization Strategies Based on SAR Insights

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to produce a drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. upmbiomedicals.compharmafeatures.com The insights gained from SAR studies are the primary guide for this process. monash.edu By understanding which parts of the molecule are responsible for desired activities and which are associated with liabilities, medicinal chemists can make rational, data-driven modifications. pharmafeatures.comyoutube.com

A powerful strategy in lead optimization is the modular or additive application of SAR findings. This was demonstrated in the development of a series of piperazine amide inhibitors of the NaV1.7 sodium channel. nih.gov Researchers first systematically explored the SAR of one part of the scaffold (the "A-ring"), identifying that a 3,5-difluorophenyl group provided an optimal balance of potency and selectivity. nih.gov This optimized fragment was then incorporated into subsequent analogues while other regions of the molecule were explored. Further optimization involved modifying the piperazine core itself, where introducing bridged structures like diazabicyclo[3.2.1]octane significantly improved selectivity over the NaV1.5 channel, a key goal for reducing potential cardiac side effects. nih.gov This modular approach allows for the rapid generation of analogues that combine multiple favorable properties. nih.gov

General lead optimization strategies informed by SAR include:

Improving Solubility: To enhance a drug's absorption and formulation, polar or charged groups can be introduced into the structure, typically in regions not critical for target binding, to increase water solubility. youtube.com

Enhancing Metabolic Stability: If a compound is cleared too quickly by metabolic enzymes, its structure can be "hardened." A common tactic is to replace a metabolically vulnerable C-H bond with a C-F bond, as the fluorine atom can block oxidative metabolism. youtube.com

Tuning Lipophilicity: Reducing a compound's lipophilicity by adding polar groups can help overcome issues with efflux transporters, which can pump drugs out of cells and limit oral bioavailability. youtube.com

These strategies, guided by a deep understanding of the molecule's SAR, are essential for transforming a promising but imperfect lead compound into a viable drug candidate.

Pharmacokinetic and Metabolic Aspects Relevant to Drug Development

Investigation of Metabolic Stability

The metabolic stability of a drug candidate is a crucial determinant of its in vivo half-life and oral bioavailability. The investigation of metabolic stability often involves in vitro assays using liver microsomes, which contain the primary enzymes responsible for drug metabolism.

While direct metabolic stability data for 1-(4-Fluorobenzoyl)piperazine is not extensively published, studies on structurally related piperazine (B1678402) derivatives provide valuable insights. For instance, research on procaspase-activating compound 1 (PAC-1) and its analogues, some of which contain a piperazine moiety, involved evaluations of their metabolic stability in rat liver microsomes. pion-inc.com These studies have highlighted that modifications to the piperazine scaffold can systematically block sites of metabolic vulnerability, leading to enhanced metabolic stability and improved pharmacokinetic profiles. pion-inc.com

In other research, the replacement of a piperazine ring with a piperidine (B6355638) ring in a series of dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. nih.govnih.gov This suggests that the piperazine ring itself can be a site of metabolic activity. Furthermore, studies on other heterocyclic compounds have shown that substitutions on the aromatic ring can significantly impact metabolic clearance. For example, in a series of 4-azaindole-2-piperidine derivatives, the introduction of a fluoro-analog was associated with an increase in metabolic stability in mouse liver microsomes. dndi.org

The metabolic fate of piperazine-containing compounds often involves N-dealkylation or oxidation of the piperazine ring. The presence of the benzoyl group in this compound may influence these pathways. The stability of the amide bond is also a factor to consider.

Table 1: Metabolic Stability of Related Piperazine Derivatives

| Compound/Modification | System | Finding | Reference |

|---|---|---|---|

| PAC-1 Analogues | Rat Liver Microsomes | Modifications to block metabolic vulnerability enhanced stability. | pion-inc.com |

| Piperidine replacement for Piperazine | Rat Liver Microsomes | Improved metabolic stability. | nih.govnih.gov |

| Fluoro-analog of 4-azaindole-2-piperidine | Mouse Liver Microsomes | Increased metabolic stability. | dndi.org |

Permeability Across Biological Barriers (e.g., Blood-Brain Barrier)

The ability of a compound to cross biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets, is a critical pharmacokinetic parameter. The permeability of this compound can be predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). pion-inc.comevotec.combioassaysys.com The PAMPA model is a high-throughput method that assesses the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its likely in vivo permeability. evotec.com

Studies on other piperazine-containing molecules have demonstrated their potential for good permeability. For example, a hybrid of piperazine and N-benzylpiperidine showed excellent BBB permeability in a PAMPA assay. researchgate.net The piperazine ring is a common scaffold in many CNS-active drugs, suggesting its structural features are amenable to crossing the BBB. researchgate.net The six-membered ring with two nitrogen atoms can influence the physicochemical properties that govern membrane permeation. researchgate.net

The lipophilicity of a compound is a key driver of its ability to permeate biological membranes via passive diffusion. researchgate.net The fluorine atom in this compound is expected to increase its lipophilicity, which can enhance its ability to cross the BBB. ontosight.ai Research on a fluorinated piperazine derivative, [18F]10, demonstrated high brain uptake in mice, supporting the notion that fluorinated piperazines can effectively penetrate the CNS. nih.gov

Table 2: Permeability Data for Related Compounds

| Compound Type | Assay | Result | Reference |

|---|---|---|---|

| Piperazine and N-benzylpiperidine hybrid | PAMPA-BBB | Excellent permeability | researchgate.net |

| Fluorinated piperazine derivative ([18F]10) | In vivo (mice) | High brain uptake | nih.gov |

Implications of Fluorine Substitution on Lipophilicity and Overall Pharmacokinetic Behavior

Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter its electronic properties, which in turn affects its pKa, dipole moment, and metabolic stability. numberanalytics.com The C-F bond is very strong, which can block metabolism at that position, leading to increased metabolic stability and a longer in vivo half-life. mdpi.com Studies have shown that a 4-fluoro substituent can deactivate elimination pathways, contributing to higher plasma levels of the compound. escholarship.org

The introduction of a fluorine atom generally increases the lipophilicity of a molecule. numberanalytics.com Lipophilicity is a key factor influencing a compound's absorption, distribution, and ability to cross biological membranes. researchgate.net The lipophilicity of this compound, as estimated by its XLogP3-AA value, is 0.8, which suggests a moderate level of lipophilicity that could facilitate membrane permeation without being excessively high, which can sometimes lead to poor solubility and increased metabolic clearance. nih.gov

Furthermore, the fluorine atom can influence the conformation of the molecule, which may affect its binding to target proteins and metabolizing enzymes. The electron-withdrawing nature of fluorine can also lower the pKa of nearby basic nitrogen atoms in the piperazine ring. A lower pKa can reduce the extent of ionization at physiological pH, leading to increased membrane permeability and improved oral absorption.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13FN2O | nih.gov |

| Molecular Weight | 208.23 g/mol | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

Advanced Analytical Techniques for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(4-Fluorobenzoyl)piperazine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule. researchgate.netbeilstein-journals.org

Research indicates that piperazine (B1678402) derivatives, including this compound, exhibit complex conformational behavior in solution due to the restricted rotation around the amide (C-N) bond. rsc.org This phenomenon, coupled with the potential for piperazine ring interconversion, often results in the appearance of multiple signals or broadened peaks in the NMR spectra at room temperature. rsc.orgbeilstein-journals.org Temperature-dependent NMR studies are therefore essential to understand this dynamic behavior. rsc.org At lower temperatures, the interconversion slows, allowing for the resolution of distinct signals for different conformers. rsc.org Conversely, at elevated temperatures, these signals may coalesce into single, averaged peaks as the rate of rotation increases. researchgate.netrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals correspond to the protons on the fluorobenzoyl group and the piperazine ring. The aromatic protons typically appear as multiplets in the downfield region, while the methylene (B1212753) (-CH₂-) protons of the piperazine ring are observed as multiplets or broad singlets in the upfield region. mdpi.com The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carbonyl carbon of the amide group, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic coupling), and the carbons of the piperazine ring. rsc.orgrsc.org Like in ¹H NMR, the presence of conformers can lead to the observation of more than the expected number of signals at certain temperatures. rsc.org

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. researchgate.netbeilstein-journals.org It provides information about the chemical environment of the fluorine atom on the benzoyl ring. The chemical shift of the fluorine signal is indicative of its electronic environment.

Table 1: Representative NMR Data for this compound Derivatives This table presents a compilation of typical chemical shift ranges observed for derivatives of this compound. Exact values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

| ¹H | Aromatic Protons (H-Ar) | 7.0 - 7.5 (multiplet) |

| Piperazine Protons (-CH₂-) | 3.2 - 3.8 (multiplet/broad signals) | |

| ¹³C | Carbonyl Carbon (C=O) | ~164 - 173 |

| Aromatic Carbon (C-F) | ~157 (doublet) | |

| Other Aromatic Carbons | ~117 - 135 | |

| Piperazine Carbons (-CH₂-) | ~42 - 48 | |

| ¹⁹F | Aromatic Fluorine (Ar-F) | Varies based on standard |

Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. researchgate.netbeilstein-journals.org Techniques like Electrospray Ionization (ESI) are commonly used, which typically show the protonated molecule [M+H]⁺. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₁H₁₃FN₂O). rsc.orgnih.gov The technique is also used to assess the purity of a sample by detecting the presence of any impurities with different mass-to-charge ratios. scienceasia.org

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O | nih.gov |

| Molecular Weight | 208.23 g/mol | nih.gov |

| Exact Mass | 208.101191 g/mol | nih.govspectrabase.com |

| Commonly Observed Ion | [M+H]⁺ | rsc.org |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. beilstein-journals.orgiucr.org This technique offers definitive insights into the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. rsc.orgiucr.org

Studies on related N-acylpiperazines have shown that the piperazine ring typically adopts a chair conformation. rsc.orgiucr.org X-ray analysis of a derivative, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, confirmed the rotational conformation of the molecule in the solid state. researchgate.netbeilstein-journals.org Such studies are crucial for understanding how the molecule packs in a crystal lattice and engages in non-covalent interactions, which can be important for its physical properties. iucr.org While a crystal structure for the parent this compound is not detailed in the provided results, data from closely related analogues like 1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine (B2722100) demonstrate how the fluorobenzoyl and piperazine moieties are oriented and interact in the solid state. iucr.org

Spectroscopic (e.g., IR) and Chromatographic (e.g., TLC, HPLC) Methods for Quantitative and Qualitative Analysis

A combination of spectroscopic and chromatographic methods is routinely employed for both the qualitative identification and quantitative analysis of this compound. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The spectrum of this compound will show characteristic absorption bands. A strong band corresponding to the amide carbonyl (C=O) stretching vibration is typically observed in the region of 1635–1645 cm⁻¹. mdpi.com Other significant peaks include those for C-H, C-N, and C-F bonds. mdpi.comevitachem.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile chromatographic technique used to monitor the progress of chemical reactions, assess sample purity, and determine appropriate solvent systems for larger-scale purification. beilstein-journals.orgevitachem.com By spotting the compound on a silica (B1680970) gel plate and developing it with a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), its retention factor (Rf) can be determined, providing a qualitative measure of its polarity. beilstein-journals.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound. rdd.edu.iqjocpr.com A validated HPLC method can accurately determine the purity of the compound and quantify any impurities. scienceasia.orgjocpr.com The method typically involves a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like methanol (B129727) or acetonitrile). scienceasia.org Detection is often performed using a UV detector, as the aromatic ring provides strong UV absorbance. jocpr.com For trace analysis, HPLC can be coupled with mass spectrometry (HPLC-MS/MS), which offers exceptional sensitivity and selectivity. scienceasia.org

Table 3: Summary of Analytical Methods

| Technique | Purpose | Key Findings/Parameters |

| IR Spectroscopy | Functional Group Identification | C=O stretch (~1635-1645 cm⁻¹), C-F, C-N, C-H bands mdpi.com |

| TLC | Purity check, reaction monitoring | Determines Rf value in a given solvent system beilstein-journals.org |

| HPLC | Purity determination, quantification | Retention time, peak area for quantification scienceasia.orgjocpr.com |

Computational Chemistry and Molecular Modeling in Research Discovery

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. mdpi.comfrontiersin.org For derivatives of 1-(4-Fluorobenzoyl)piperazine, docking simulations have been instrumental in elucidating their binding modes with various biological targets.

Research has employed molecular docking to investigate the interaction of compounds containing the this compound scaffold with several key enzymes and receptors. For instance, in the development of tyrosinase inhibitors, docking studies were used to predict how these compounds bind to the active site of tyrosinase from Agaricus bisporus. nih.gov These simulations, consistent with kinetic experiments, helped to decipher the mode of interaction of the most active inhibitors. nih.gov

Similarly, fluorinated cinnamylpiperazines, which include the (4-fluorophenyl)(piperazin-1-yl)methanone moiety, were subjected to molecular docking studies against human monoamine oxidase B (MAO-B). mdpi.com Using the GOLD (Genetic Optimization for Ligand Docking) program, researchers docked these compounds into the crystal structure of MAO-B (PDB ID: 2BYB) to understand their binding affinity. mdpi.com

In the search for novel anticancer agents, derivatives have been docked against targets like topoisomerase IIα and DNA. researchgate.netnih.gov Docking of a 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative to DNA (PDB ID: 1BNA) revealed potential binding affinities and modes of interaction. researchgate.net Another study involving 1,2-benzothiazine derivatives bearing a this compound fragment used docking to confirm interactions with the binding pocket of topoisomerase IIα. nih.gov Furthermore, in the context of Alzheimer's disease research, derivatives of the structurally related 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one were docked with high precision into the active site of acetylcholinesterase (AChE) (PDB ID: 4EY7) to predict binding affinity and stability. researchgate.net

These studies highlight the power of molecular docking to rationalize the biological activity of this class of compounds and to guide the design of new derivatives with improved therapeutic potential.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Biological Target | Docking Software/Algorithm | PDB ID | Key Findings | Reference |

|---|---|---|---|---|---|

| Tyrosinase Inhibitors | Tyrosinase (Agaricus bisporus) | Not Specified | Not Specified | Deciphered the mode of interaction, consistent with kinetic data. | nih.gov |

| Fluorinated Cinnamylpiperazines | Monoamine Oxidase B (MAO-B) | GOLD 5.5 | 2BYB | Explored ligand conformational flexibility and binding to the active site. | mdpi.com |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Glide (Extra-Precision Mode) | 4EY7 | Predicted good binding affinity and stable complex formation. | researchgate.net |

| 1,2-Benzothiazine Derivatives | Topoisomerase IIα | Not Specified | Not Specified | Confirmed interaction with the enzyme's binding pocket. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comjocpr.com By establishing this relationship, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. jocpr.comnih.gov The process involves calculating molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—and using statistical methods to build a predictive model. mdpi.com

For piperazine-containing compounds, QSAR studies have been developed to guide the optimization of lead compounds. For example, a 3D-QSAR model was developed for a series of pyrrolidin-2-one based acetylcholinesterase (AChE) inhibitors, which included derivatives of the related 4-fluorobenzoylpiperidine structure. researchgate.net This atom-based model yielded high statistical significance (R² = 0.9639 and Q² = 0.8779), enabling the prediction of IC50 values for newly synthesized compounds and suggesting they would be potent AChE inhibitors. researchgate.net

The general principles of QSAR involve several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, partitioning the data into training and test sets, developing a model using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation of the model's predictive power. mdpi.comanalis.com.my Descriptors used in such models can range from thermodynamic properties (e.g., heat of formation) to spatial and electronic parameters (e.g., partial negative surface area). nih.gov

While specific QSAR models focused exclusively on this compound are not extensively detailed in the reviewed literature, the successful application of QSAR to structurally similar scaffolds demonstrates its utility. researchgate.net Such models can provide crucial insights into which structural modifications—such as substitutions on the phenyl or piperazine (B1678402) rings—are likely to enhance biological activity against a specific target. This predictive capability significantly accelerates the drug discovery cycle by focusing resources on the most promising candidates. 3ds.com

Table 2: Key Concepts in a Typical QSAR Workflow This table is interactive. You can sort and filter the data.

| Step | Description | Common Methods/Tools | Purpose | Reference |

|---|---|---|---|---|

| 1. Data Set Selection | Assembling a series of structurally related compounds with measured biological activity against a common target. | Literature, internal databases. | To provide the foundational data for model building. | mdpi.com |

| 2. Descriptor Calculation | Generating numerical representations of molecular properties (e.g., electronic, steric, hydrophobic, topological). | Software like Cerius2, Dragon, MOE. | To quantify the structural features of the molecules. | jocpr.comnih.gov |

| 3. Model Building | Using statistical methods to create a mathematical equation relating descriptors to biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA). | To establish the structure-activity relationship. | nih.govanalis.com.my |

| 4. Model Validation | Assessing the robustness and predictive power of the model using internal (e.g., cross-validation) and external validation sets. | Leave-one-out, leave-n-out, y-randomization, prediction on external test set. | To ensure the model is not overfitted and can accurately predict new compounds. | nih.govanalis.com.my |

Conformational Landscape Analysis

The biological activity of a molecule is intimately linked to its three-dimensional structure and flexibility. Conformational analysis investigates the different spatial arrangements, or conformers, that a molecule can adopt and their relative energies. researchgate.net For this compound, understanding its conformational landscape is critical, as the molecule's shape determines how it fits into a target's binding site. This analysis is performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

A detailed conformational study of 1-(4-Fluorophenyl)piperazine (pFPP), a closely related precursor, was conducted using DFT calculations at the B3LYP/6-311++G(d) level. researchgate.net By scanning the potential energy surface along rotational bonds, researchers identified the most stable minimum energy conformer of the molecule. researchgate.net Such computational studies provide insights into the molecule's preferred shape in the absence of external interactions.

Experimental studies using temperature-dependent 1H NMR spectroscopy on N-benzoylated piperazines have revealed complex conformational behavior in solution. nih.gov Two primary phenomena govern this behavior:

Restricted Amide Bond Rotation: The N-C bond in the amide group has a partial double-bond character, which restricts rotation and leads to the existence of different rotamers. nih.govbeilstein-journals.org

Piperazine Ring Inversion: The piperazine ring itself typically adopts a chair conformation, which can interconvert between two forms. nih.goviucr.org

For unsymmetrically substituted piperazines, the combination of these two effects can lead to complex NMR spectra at room temperature. nih.gov By varying the temperature, researchers can observe the coalescence of signals, which allows for the calculation of the energy barriers for these conformational changes. nih.govbeilstein-journals.org For instance, in some fluorinated benzoylpiperazine derivatives, a single coalescence point is observed, corresponding to the energy barrier of the amide bond rotation. beilstein-journals.org

X-ray crystallography provides definitive evidence of the solid-state conformation. Studies on related compounds have confirmed the chair conformation of the piperazine ring and the rotational conformation of the benzoyl group relative to the ring. beilstein-journals.orgiucr.orgbeilstein-journals.org This structural information is invaluable for validating computational models and serves as a starting point for molecular docking simulations. beilstein-journals.org

Table 3: Conformational Features of this compound and Related Structures This table is interactive. You can sort and filter the data.

| Feature | Description | Method of Analysis | Finding | Reference |

|---|---|---|---|---|

| Piperazine Ring Conformation | The 3D shape of the six-membered piperazine ring. | X-ray Crystallography, NMR Spectroscopy, DFT | Predominantly exists in a chair conformation. | nih.goviucr.org |

| Amide Bond Rotation | Rotation around the C(O)-N bond connecting the benzoyl group to the piperazine ring. | Temperature-Dependent NMR | Rotation is restricted due to partial double-bond character, leading to distinct rotamers. | nih.govbeilstein-journals.org |

| Ring Inversion | The interconversion between the two possible chair conformations of the piperazine ring. | Temperature-Dependent NMR | An energy barrier exists for this process, which can be overcome at higher temperatures. | nih.gov |

Future Perspectives and Emerging Research Avenues

Development of 1-(4-Fluorobenzoyl)piperazine Derivatives as Multi-Target-Directed Ligands

The "one-molecule, multiple-targets" paradigm is a significant strategy in modern drug discovery, especially for complex multifactorial diseases like Alzheimer's disease (AD), cancer, and chronic pain. rsc.orgnih.govnih.gov The development of Multi-Target-Directed Ligands (MTDLs) aims to create single chemical entities that can modulate several biological targets simultaneously, potentially offering improved efficacy and a better defense against drug resistance compared to single-target agents or combination therapies. nih.govugr.es The piperazine (B1678402) scaffold is a popular component in the design of such molecules. mdpi.com

Research into MTDLs based on this compound has shown promise in several areas:

Neurodegenerative Diseases: For Alzheimer's disease, which has a complex pathology involving amyloid-β (Aβ) plaques, neurofibrillary tangles, and cholinergic deficits, MTDLs are a particularly attractive approach. rsc.orgnih.gov Researchers are designing hybrid compounds that combine the this compound moiety with other pharmacophores to concurrently inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), while also preventing Aβ aggregation and exhibiting antioxidant properties. nih.govnih.govresearchgate.net

Pain and Inflammation: Scientists have explored dual-acting ligands that target multiple receptors involved in pain signaling. For instance, derivatives combining piperazine or piperidine (B6355638) cores have been investigated for their ability to act as antagonists for both histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, which could offer a novel approach to pain management. nih.govacs.org The piperazine scaffold is recognized for its potential in developing new analgesic and anti-inflammatory agents. thieme-connect.com

Oncology: The arylpiperazine structure is being leveraged to develop new anticancer agents. mdpi.com Some derivatives have shown the ability to antagonize the androgen receptor (AR), a key target in prostate cancer. mdpi.com

Table 1: Examples of Multi-Target-Directed Ligand (MTDL) Strategies Involving Piperazine Derivatives

| Therapeutic Area | Target Combination | Rationale | Reference |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterases (AChE/BChE), BACE-1, Aβ Aggregation | Addresses multiple facets of AD pathology: neurotransmitter depletion, amyloid plaque formation, and protein aggregation. | rsc.orgnih.govnih.govresearchgate.net |

| Pain | Histamine H₃ Receptor, Sigma-1 (σ₁) Receptor | Modulating multiple pain pathways to achieve synergistic analgesia. | nih.govacs.org |